molecular formula C20H11N3O8 B11085751 (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B11085751
M. Wt: 421.3 g/mol
InChI Key: VVXAASFTOOXURF-GDNBJRDFSA-N
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Description

(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the oxazole derivative with a benzaldehyde derivative.

    Attachment of the dinitrophenoxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzylidene group.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The dinitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology.

Medicine

    Drug Development: Its unique structure may be explored for developing new therapeutic agents.

Industry

    Material Science: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-thiazol-5(4H)-one: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.

    (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-imidazol-5(4H)-one: Similar structure but with an additional nitrogen atom in the ring.

Uniqueness

The presence of both the dinitrophenoxy group and the furan ring in (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one makes it unique compared to other similar compounds. This combination of functional groups may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H11N3O8

Molecular Weight

421.3 g/mol

IUPAC Name

(4Z)-4-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H11N3O8/c24-20-15(21-19(31-20)18-5-2-8-29-18)10-12-3-1-4-14(9-12)30-17-7-6-13(22(25)26)11-16(17)23(27)28/h1-11H/b15-10-

InChI Key

VVXAASFTOOXURF-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CO4

Origin of Product

United States

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